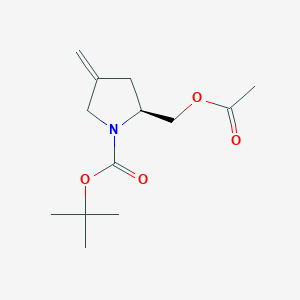
(S)-tert-Butyl 2-(acetoxymethyl)-4-methylenepyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl 2-(acetoxymethyl)-4-methylenepyrrolidine-1-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, an acetoxymethyl group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-(acetoxymethyl)-4-methylenepyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Methylenepyrrolidine Group: This step involves the addition of a methylene group to the pyrrolidine ring, often through a reaction with a methylene donor under basic conditions.
Acetoxymethylation: The acetoxymethyl group is introduced via an esterification reaction using acetic anhydride and a suitable alcohol.
tert-Butyl Ester Formation: The final step involves the esterification of the carboxyl group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-(acetoxymethyl)-4-methylenepyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the methylene group to a methyl group or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can replace the acetoxymethyl group with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are typically used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(S)-tert-Butyl 2-(acetoxymethyl)-4-methylenepyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and as a building block for polymers.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-(acetoxymethyl)-4-methylenepyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The acetoxymethyl group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The pyrrolidine ring can interact with biological receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(hydroxymethyl)-4-methylenepyrrolidine-1-carboxylate
- tert-Butyl 2-(methoxymethyl)-4-methylenepyrrolidine-1-carboxylate
- tert-Butyl 2-(chloromethyl)-4-methylenepyrrolidine-1-carboxylate
Uniqueness
(S)-tert-Butyl 2-(acetoxymethyl)-4-methylenepyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the acetoxymethyl group allows for versatile chemical modifications, while the methylenepyrrolidine structure provides a rigid framework that can interact with various biological targets.
This compound’s unique structure and reactivity make it a valuable tool in both synthetic chemistry and biological research.
Properties
Molecular Formula |
C13H21NO4 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(acetyloxymethyl)-4-methylidenepyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H21NO4/c1-9-6-11(8-17-10(2)15)14(7-9)12(16)18-13(3,4)5/h11H,1,6-8H2,2-5H3/t11-/m0/s1 |
InChI Key |
QKTPOBNKHQZEHK-NSHDSACASA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1CC(=C)CN1C(=O)OC(C)(C)C |
Canonical SMILES |
CC(=O)OCC1CC(=C)CN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



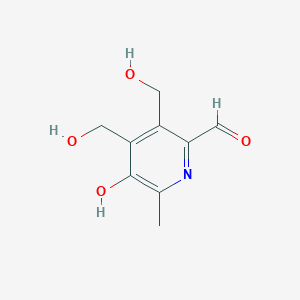
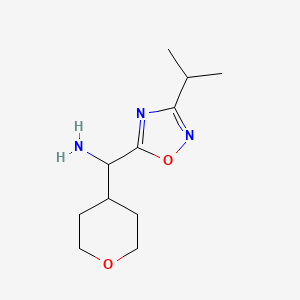
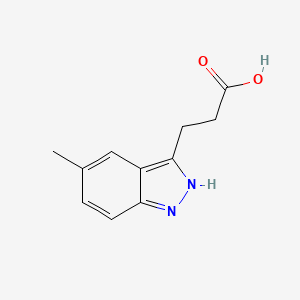
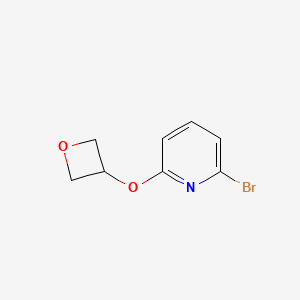
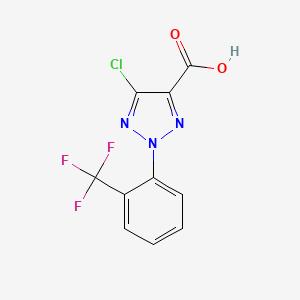
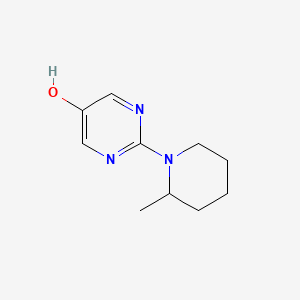
![1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid](/img/structure/B11778932.png)
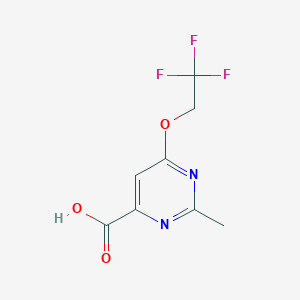
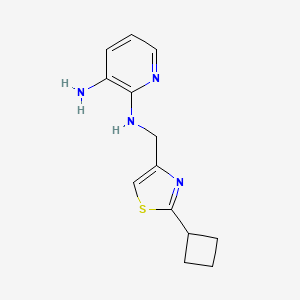


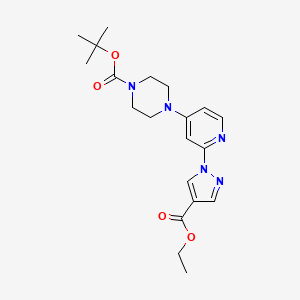
![2-(3-Chlorophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11778965.png)
